molecular formula C16H15N5O2S B2772494 N-(2-methoxy-5-methylphenyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide CAS No. 1251710-22-1

N-(2-methoxy-5-methylphenyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide

Cat. No.: B2772494
CAS No.: 1251710-22-1
M. Wt: 341.39
InChI Key: HCEBYSGKDLTGTN-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-methylphenyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a complex structure that includes a methoxy-methylphenyl group, a pyrimidinylamino group, and a thiazole carboxamide moiety. Its unique chemical configuration makes it a subject of interest in medicinal chemistry, particularly for its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-5-methylphenyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions to form the thiazole core.

    Attachment of the Pyrimidinylamino Group: The thiazole intermediate is then reacted with a pyrimidine derivative, often through nucleophilic substitution or coupling reactions.

    Introduction of the Methoxy-Methylphenyl Group: The final step involves the acylation of the thiazole-pyrimidine intermediate with 2-methoxy-5-methylbenzoic acid or its derivatives under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-5-methylphenyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products

    Oxidation: Conversion of the methoxy group to a hydroxyl group.

    Reduction: Conversion of nitro groups to amines.

    Substitution: Introduction of nitro or halogen groups on the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, N-(2-methoxy-5-methylphenyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, this compound is investigated for its potential as an enzyme inhibitor. Its structure suggests it could interact with specific enzymes, potentially leading to the development of new pharmaceuticals.

Medicine

In medicine, this compound is explored for its potential therapeutic effects. It may exhibit anti-inflammatory, anti-cancer, or antimicrobial properties, making it a candidate for drug development.

Industry

Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-methylphenyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can disrupt biological pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxyphenyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide
  • N-(2-methylphenyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide
  • N-(2-methoxy-5-methylphenyl)-2-(pyridin-2-ylamino)thiazole-4-carboxamide

Uniqueness

N-(2-methoxy-5-methylphenyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide is unique due to the specific combination of functional groups and their positions on the aromatic rings. This unique structure can result in distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

N-(2-methoxy-5-methylphenyl)-2-(pyrimidin-2-ylamino)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O2S/c1-10-4-5-13(23-2)11(8-10)19-14(22)12-9-24-16(20-12)21-15-17-6-3-7-18-15/h3-9H,1-2H3,(H,19,22)(H,17,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCEBYSGKDLTGTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C2=CSC(=N2)NC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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